![molecular formula C15H16N2O2S2 B2934658 3-(3-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole CAS No. 867042-40-8](/img/structure/B2934658.png)
3-(3-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrazole family and is known to exhibit unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, 3-(3-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole has also been shown to exhibit various other biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory, antifungal, and antibacterial properties. Additionally, it has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole in lab experiments is its relatively simple synthesis method. Additionally, it exhibits potent activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 3-(3-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, studies are needed to investigate the toxicity and safety of this compound in vivo, which will be essential for its eventual use as a therapeutic agent.
Synthesis Methods
The synthesis of 3-(3-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole can be achieved using various methods. One of the most common methods is the reaction between 3-methylphenylhydrazine and 2-methylsulfonyl-5-thiophen-2-ylacetonitrile in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product.
Scientific Research Applications
3-(3-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
3-(3-methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-11-5-3-6-12(9-11)14-10-13(15-7-4-8-20-15)16-17(14)21(2,18)19/h3-9,14H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUZDPBBADQQCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.